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molecular formula C8H6ClNO3 B015313 2-Methyl-5-nitrobenzoyl chloride CAS No. 64688-68-2

2-Methyl-5-nitrobenzoyl chloride

Cat. No. B015313
M. Wt: 199.59 g/mol
InChI Key: IZBCECJKBKJUIM-UHFFFAOYSA-N
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Patent
US04942163

Procedure details

Part A. A 1-L flask equipped with a reflux condenser and a nitrogen sweep to an HCl gas scrubber was charged with 2-methyl-5-nitrobenzoic acid (200 g, 1.10 mol). The reaction vessel was cooled in an ice bath and thionyl chloride (307 mL, 4.20 mol) was added in one portion. The ice bath was removed, and the reaction mixture was refluxed overnight. The excess thionyl chloride and the SO2 and HCl reaction side-products were removed by vacuum distillation to afford 2-methyl-5-nitrobenzoyl chloride as a solid residue, which was used without further purification. This material was immediately dissolved in methylene chloride (100 mL) and added dropwise with stirring to a commercial 40% dimethylamine solution (500 mL, 4.45 mol) which was maintained at 0° to 12° by periodic immersion in a dry ice-acetone bath. After complete addition, the reaction mixture was stirred for 30 minutes at room temperature. The reaction mixture was diluted with water and extracted with methylene chloride. The combined organic extracts were washed with water, dried, and concentrated. The resulting material was distilled under vacuum to afford 5-nitro-N,N,2-trimethylbenzamide (189.9 g, 0.91 mol, 83% yield) as a solid: mp 98°-99°; bp 156°-170° (0.5 torr); MS m/e 209(M+ +H); 1H NMR(CDCl3) δ 8.00-8.17(m,2H), 7.40(d,J=8 Hz,1H), 3.17(s,3H), 2.88 (s,3H), 2.41(s,3H). Anal. Calcd for C10H12N2O3 : C,57.69; H,5.81; N,13.45. Found: C,57.72; H,5.84; N,13.49.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
307 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:4]=1[C:5](O)=[O:6].S(Cl)([Cl:17])=O>>[CH3:2][C:3]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:4]=1[C:5]([Cl:17])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
200 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
307 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-L flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride and the SO2 and HCl reaction side-products
CUSTOM
Type
CUSTOM
Details
were removed by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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